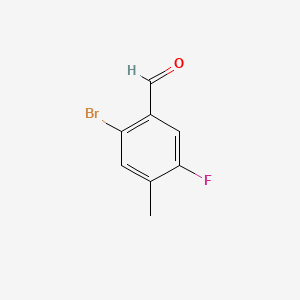

2-Bromo-5-fluoro-4-methylbenzaldehyde

Overview

Description

2-Bromo-5-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Mechanism of Action

Target of Action

It’s known that benzaldehyde derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions, such as carbonylative stille couplings, isomerization, intramolecular heck reactions, knoevenagel condensation, cyclization of n - (α-methyl- p -methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization / carbonylation .

Biochemical Pathways

Benzaldehyde derivatives are known to influence various biochemical pathways, depending on their specific substituents and the biological context .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .

Biochemical Analysis

Biochemical Properties

It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine or fluorine atoms.

Major Products:

Oxidation: 2-Bromo-5-fluoro-4-methylbenzoic acid.

Reduction: 2-Bromo-5-fluoro-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-4-methylbenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 2-Bromo-5-fluorobenzaldehyde

- 2-Bromo-4-methylbenzaldehyde

- 2-Bromo-5-methoxybenzaldehyde

Comparison: 2-Bromo-5-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical synthesis compared to its analogs, which may only have one halogen substituent .

Biological Activity

2-Bromo-5-fluoro-4-methylbenzaldehyde is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms attached to a methyl-substituted benzaldehyde. The molecular formula is C8H6BrFO, and its structure can influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, suggesting that this compound may have implications in pharmacology and toxicology.

Target Enzymes

- Cytochrome P450 Enzymes : These enzymes are involved in the metabolism of various drugs. Inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or efficacy.

Inhibition Studies

Preliminary studies indicate that this compound exhibits significant inhibitory activity against CYP1A2. This suggests potential for drug-drug interactions, necessitating further investigation into its pharmacological profile.

Case Studies

- Drug Interaction Potential : A study highlighted the interaction profile of this compound with various drugs metabolized by CYP1A2. It was found that co-administration could lead to increased plasma concentrations of these drugs, raising concerns about toxicity.

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that derivatives of benzaldehyde, including this compound, exhibited varying degrees of cytotoxic effects on cancer cell lines. These findings suggest potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-6-fluoro-4-methylbenzaldehyde | 0.94 | Different fluorine position; potential variations in activity |

| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 0.94 | Swapped bromine and fluorine positions |

| 4-Fluoro-2-bromobenzaldehyde | 0.92 | Lacks methyl group; different electronic properties |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and reactivity profiles.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy as a drug candidate.

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDXMZSJZPGBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652925 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-21-7 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.